molecular formula C20H20ClN3O4 B2712283 N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-97-4

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2712283
CAS No.: 874804-97-4
M. Wt: 401.85
InChI Key: VXEREGUYMNMQJW-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl group, a chlorobenzoyl group, and an oxazolidinyl moiety. Its unique chemical properties make it a subject of interest for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.

    Introduction of the Chlorobenzoyl Group: The oxazolidinone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to introduce the chlorobenzoyl group.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the chlorobenzoyl oxazolidinone with benzylamine and oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzoyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or chlorobenzoyl derivatives.

Scientific Research Applications

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide can be compared with other similar compounds, such as:

  • N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
  • N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

N'-benzyl-N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c21-16-8-6-15(7-9-16)20(27)24-10-11-28-17(24)13-23-19(26)18(25)22-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEREGUYMNMQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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